Scientific Field: Medicinal Chemistry
Methods of Application: The compounds were synthesized and their activities were evaluated using known experimental models.
Results: Some of the synthesized compounds showed significant anti-inflammatory and analgesic activities.
Application Summary: Certain compounds have shown fair COX-2 inhibitory activity.
Scientific Field: Microbiology
Application Summary: Certain compounds related to thiazole have been found to inhibit quorum sensing, a bacterial cell-cell communication mechanism.
Application Summary: A series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles were synthesized and screened for their antifungal and antibacterial activities.
1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone is a chemical compound characterized by the molecular formula C₉H₆ClNOS and a molecular weight of 211.67 g/mol. This compound features a benzothiazole ring substituted with a chlorine atom at the 2-position and an ethanone functional group, which contributes to its unique chemical properties and biological activities. The presence of the chlorine atom imparts electron-withdrawing characteristics, influencing the compound's reactivity and interactions with other molecules .
These reactions highlight the versatility of 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone in synthetic chemistry.
1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone exhibits notable biological activities, particularly in pharmacology:
The synthesis of 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone generally follows these methods:
These methods underscore the compound's synthetic accessibility and relevance in drug discovery.
1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone serves as a crucial building block in various applications:
Research into the interactions of 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone reveals its potential to modulate various biochemical pathways:
Several compounds share structural similarities with 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone. Here are some notable examples:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone | 0.76 | Contains an amino group; potential neuroprotective effects. |
| 1-(5-Methylthiazol-4-yl)ethanone | 0.68 | Methyl substitution alters biological activity. |
| 1-(10H-Phenothiazin-2-yl)ethanone | 0.67 | Distinct phenothiazine structure; different pharmacological profiles. |
| (2-Aminobenzo[d]thiazol-6-yl)(piperidin-1-yl)methanone | 0.72 | Includes a piperidine ring; changes pharmacological properties significantly. |
The uniqueness of 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone lies in its combination of neuroprotective and vasodilatory properties, making it a valuable candidate for further research and potential therapeutic applications.
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone through characteristic spectral signatures. Proton Nuclear Magnetic Resonance analysis reveals the acetyl methyl group (-COCH₃) as a distinctive singlet at δ 2.6-2.8 parts per million, confirming the ketone substitution pattern [1]. The aromatic proton region displays complex multipicity between δ 7.2-8.3 parts per million, with splitting patterns dependent upon the substitution configuration of the benzothiazole ring system [1]. These aromatic signals correspond to the four distinct proton environments present within the fused heterocyclic framework.
Carbon-13 Nuclear Magnetic Resonance spectroscopy demonstrates characteristic carbonyl carbon resonance at δ 195-205 parts per million, consistent with aryl ketone functionality [1]. The benzothiazole ring carbons exhibit signals throughout the δ 110-150 parts per million region, reflecting the electron-deficient nature of the heteroaromatic system enhanced by chlorine substitution [1]. The carbon spectrum provides unambiguous evidence for the complete structural framework through discrete chemical shift assignments for each carbon environment.
Table 1: Spectroscopic Characteristics of 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone
| Analytical Method | Key Signals/Peaks | Reference |
|---|---|---|
| ¹H NMR | δ 2.6-2.8 ppm (acetyl CH₃, singlet), δ 7.2-8.3 ppm (aromatic protons) | [1] |
| ¹³C NMR | δ 195-205 ppm (carbonyl carbon), δ 110-150 ppm (benzothiazole carbons) | [1] |
| IR Spectroscopy | ~1680 cm⁻¹ (C=O stretch), ~550-650 cm⁻¹ (C-Cl vibration) | [1] |
| Mass Spectrometry | m/z 212 (molecular ion peak), fragments at m/z 167, 139 | [1] |
Mass spectrometric analysis of 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone yields characteristic fragmentation patterns that confirm molecular structure and provide insights into gas-phase decomposition pathways. The molecular ion peak appears at m/z 212, corresponding to the intact molecular formula C₉H₆ClNOS⁺ [1]. Principal fragmentation involves loss of the acetyl group, generating a base peak at m/z 167 through elimination of the 45 mass unit fragment [1]. Secondary fragmentation produces ions at m/z 139, attributed to benzothiazole ring system cleavage with retention of the chlorine substituent [1].
The fragmentation pattern demonstrates preferential cleavage at the carbonyl-aromatic bond, consistent with stabilization of the resulting benzothiazole cation through resonance delocalization. Additional fragment ions include m/z 197 resulting from methyl radical loss and lower mass fragments corresponding to ring opening and rearrangement processes [1]. These mass spectral characteristics provide definitive structural confirmation and enable differentiation from positional isomers.
Table 7: Mass Spectrometric Fragmentation Pattern
| Fragment m/z | Fragment Identity | Relative Intensity | Reference |
|---|---|---|---|
| 212 | Molecular ion [M]⁺ | Medium | [1] |
| 197 | Loss of CH₃ [M-15]⁺ | Low | [1] |
| 167 | Loss of acetyl group [M-45]⁺ | High | [1] |
| 139 | Benzothiazole ring cleavage | Medium | [1] |
| 104 | Chlorobenzene fragment | Low | [1] |
| 77 | Phenyl cation | Medium | [1] |
Thermal transition temperatures for 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone remain unreported in the current literature, representing a significant gap in fundamental physicochemical characterization [2]. Comparative analysis with structurally related chlorinated benzothiazole derivatives provides predictive frameworks for thermal behavior estimation. 2-Chlorobenzothiazole exhibits a melting point range of 21-23°C and boiling point of 141°C at 30 millimeters mercury pressure [3]. The corresponding 6-chloro-1,3-benzothiazole demonstrates substantially elevated boiling point of 267.8 ± 13.0°C at atmospheric pressure [4].
Substitution pattern influence on thermal properties becomes evident through systematic comparison of halogenated benzothiazole analogs. The 2-bromo-6-chloro-benzothiazole derivative exhibits melting point of 99-100°C and predicted boiling point of 330.5 ± 34.0°C [5]. These data suggest that introduction of electron-withdrawing acetyl functionality at the 6-position would likely elevate both melting and boiling points relative to unsubstituted analogs through enhanced intermolecular dipole interactions and potential hydrogen bonding with trace impurities.
Table 4: Comparative Physical Properties of Related Chlorinated Benzothiazoles
| Compound | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Reference |
|---|---|---|---|---|
| 2-Chlorobenzothiazole | 21-23 | 141 (30 mmHg) | 1.371-1.303 | [3] |
| 6-Chloro-1,3-benzothiazole | N/A | 267.8 ± 13.0 | 1.4 ± 0.1 | [4] |
| 2-Bromo-6-chloro-benzothiazole | 99-100 | 330.5 ± 34.0 | 1.849 ± 0.06 | [5] |
Solubility characteristics of 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone follow predictable patterns established for benzothiazole derivatives, with marked preference for organic over aqueous media. Aqueous solubility remains severely limited, typically in the range of few milligrams per liter, consistent with the hydrophobic nature of the benzothiazole core combined with chlorine substitution [6]. This poor water solubility reflects the compound's lipophilic character, as evidenced by the calculated LogP value of 3.15230 [2].
Organic solvent compatibility demonstrates excellent dissolution in dimethyl sulfoxide, which serves as the preferred medium for benzothiazole derivative studies [7] [8] [9]. Both ethanol and methanol provide good solubility characteristics, making these alcoholic solvents suitable for synthetic transformations and purification procedures [6] [8]. Moderate solubility occurs in acetone and chloroform, with the polar aprotic and chlorinated solvents offering intermediate dissolution capacity [8] [9]. Storage solutions typically utilize dimethyl sulfoxide at concentrations up to 10 millimolar, with heating to 37°C and ultrasonic treatment recommended for complete dissolution [7].
Table 5: Solubility Profile of 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone in Organic Solvents
| Solvent | Solubility | Notes | Reference |
|---|---|---|---|
| Water | Limited (few mg/L) | Poor aqueous solubility typical for benzothiazoles | [6] |
| DMSO | Good solubility | Commonly used solvent for benzothiazole derivatives | [7] [8] [9] |
| Ethanol | Good solubility | Good organic solvent for dissolution | [6] [8] |
| Methanol | Good solubility | Good organic solvent for dissolution | [6] |
| Acetone | Moderate solubility | Moderate solubility in polar aprotic solvents | [8] |
| Chloroform | Moderate solubility | Moderate solubility in chlorinated solvents | [9] |
Table 6: Typical Crystallographic Parameters for Benzothiazole Derivatives
| Parameter | Typical Values for Benzothiazoles | Reference |
|---|---|---|
| Space Group | P21/n, P21/c (common) | [10] [11] [12] |
| Crystal System | Monoclinic (common) | [10] [11] [12] |
| Typical Bond Lengths (Å) | C-S: 1.76-1.78, C-N: 1.29-1.31, C=O: 1.20-1.22 | [10] [13] |
| Typical Bond Angles (°) | S-C-N: 116-117, N-C-S: 109-110 | [13] |
| Molecular Planarity | Generally planar with slight deviations | [10] [11] [13] |